molecular formula C15H15NO2 B2541625 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-24-1

3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine

Cat. No.: B2541625
CAS No.: 2411274-24-1
M. Wt: 241.29
InChI Key: BKYRGWBNHRYDIZ-UHFFFAOYSA-N
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Description

3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine is a chemical compound with a complex structure that includes a pyridine ring, a methyl group, and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 4-methyl-3-(oxiran-2-ylmethoxy)benzene. This intermediate can be synthesized by reacting 4-methylphenol with epichlorohydrin in the presence of a base such as potassium carbonate . The resulting product is then reacted with 3-bromopyridine under conditions that promote nucleophilic substitution, typically using a palladium catalyst and a suitable ligand .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of diols from the oxirane group.

    Reduction: Formation of piperidine derivatives from the pyridine ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(2-oxiranylmethoxy)phenyl]propanoate
  • [3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methanol

Uniqueness

3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both an oxirane group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-[4-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-4-5-12(13-3-2-6-16-8-13)7-15(11)18-10-14-9-17-14/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRGWBNHRYDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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